Dodecyl acetoacetate

Lipophilicity Drug Delivery Formulation Science

Dodecyl acetoacetate (lauryl acetoacetate, CAS 52406-22-1) is a C12 alkyl ester of acetoacetic acid with the molecular formula C16H30O3 and a molecular weight of 270.41 g/mol. It belongs to the β-ketoester class, which is characterized by a reactive methylene group adjacent to both ketone and ester carbonyls.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
CAS No. 52406-22-1
Cat. No. B1620370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl acetoacetate
CAS52406-22-1
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CC(=O)C
InChIInChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)14-15(2)17/h3-14H2,1-2H3
InChIKeyKCHWKBCUPLJWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Acetoacetate (CAS 52406-22-1): A Long-Chain β-Ketoester for Amphiphilic Synthesis and High-Temperature Processing


Dodecyl acetoacetate (lauryl acetoacetate, CAS 52406-22-1) is a C12 alkyl ester of acetoacetic acid with the molecular formula C16H30O3 and a molecular weight of 270.41 g/mol [1]. It belongs to the β-ketoester class, which is characterized by a reactive methylene group adjacent to both ketone and ester carbonyls. Its defining structural feature is the long dodecyl hydrocarbon chain, which sharply differentiates it from common short-chain acetoacetates (e.g., ethyl, butyl) by imparting high lipophilicity (estimated log P 4.71–5.46) and very low aqueous solubility (~1.7 mg/L) [2]. These properties make it a candidate for applications requiring hydrophobic matrix compatibility, amphiphilic self-assembly, or high-boiling intermediates.

Why Dodecyl Acetoacetate Cannot Be Replaced by Shorter-Chain Acetoacetate Esters in Key Applications


Generic substitution with shorter alkyl-chain acetoacetates (e.g., ethyl or butyl acetoacetate) fails when the application demands the specific physical-chemical profile of the C12 chain. The log P of dodecyl acetoacetate (4.71–5.46) is approximately 4 orders of magnitude higher than ethyl acetoacetate (0.25–0.53) [1]. This translates to a >60,000-fold reduction in aqueous solubility, dramatically altering partitioning, bioavailability, and compatibility with non-polar matrices [1]. Furthermore, the long alkyl chain is not merely a spectator group; it directly enables the formation of stable, self-assembled amphiphilic nanostructures, a functional property that shorter-chain analogs cannot replicate [2]. Consequently, simple replacement can lead to phase separation, loss of self-assembly capability, or failure in high-temperature processing steps.

Dodecyl Acetoacetate: Quantified Evidence of Differentiation for Scientific Procurement


Log P Partition Coefficient: Dodecyl vs. Short-Chain Acetoacetate Esters

The lipophilicity of dodecyl acetoacetate is substantially greater than that of its shorter-chain homologs. Dodecyl acetoacetate has an estimated log P (o/w) of 5.462 [1], while ethyl acetoacetate and butyl acetoacetate have reported log P values of 0.25–0.53 and 1.30–1.78 , respectively. This represents a log P increase of 4.9–5.2 units over the ethyl ester, translating to over 10,000-fold higher partition into octanol.

Lipophilicity Drug Delivery Formulation Science

Aqueous Solubility: Dodecyl Acetoacetate vs. Commercial Acetoacetate Esters

Dodecyl acetoacetate exhibits markedly poor aqueous solubility compared to standard acetoacetate esters. Its estimated water solubility is 1.734 mg/L at 25°C [1], which is approximately 900 times lower than the 1,608 mg/L estimated for hexyl acetoacetate [2] and over 60,000 times lower than the 116–130 g/L reported for ethyl acetoacetate . This solubility profile transitions the compound from 'soluble' to 'practically insoluble' in aqueous systems.

Solubility Pre-formulation Extraction

Boiling Point and Volatility: A High-Temperature Processing Advantage

The boiling point of dodecyl acetoacetate (308–310 °C at 760 mmHg) is substantially higher than that of its shorter-chain analogs [1]. Ethyl acetoacetate boils at 180.8 °C [2], butyl acetoacetate at ~214 °C , and hexyl acetoacetate at ~239 °C . This 60–130 °C differential enables high-temperature synthetic transformations or processing steps that would vaporize or degrade lower-boiling acetoacetate esters.

Thermal Stability High-Boiling Solvent Polymer Processing

Self-Assembly into Stable Liposomes: Dodecyl Acetoacetate as an Amphiphilic Building Block

When used as a building block in Hantzsch-type cyclization, dodecyl acetoacetate yields amphiphilic 1,4-dihydropyridine (1,4-DHP) derivatives capable of spontaneous self-assembly into stable liposomes in aqueous media [1]. Dynamic light scattering (DLS) analysis showed that freshly prepared 1,4-DHP-anthracene hybrid liposomes had an average diameter of 200 nm, which decreased to 140 nm after 7 days or 1 month of storage, with zeta-potential values shifting from 41 mV to 33 mV over the same period [1]. The long dodecyl ester chain provides the hydrophobic domain necessary for bilayer formation; this self-assembly functionality is absent in analogous structures derived from short-chain acetoacetate esters.

Amphiphilic Synthesis Liposomes Drug Delivery Nanoparticles

Validated Application Scenarios for Dodecyl Acetoacetate Based on Quantitative Differentiation


Synthesis of Amphiphilic 1,4-Dihydropyridine Derivatives for Theranostic Liposome Delivery Systems

Dodecyl acetoacetate is a critical precursor for synthesizing amphiphilic 1,4-DHP derivatives via Hantzsch cyclization. The resulting compounds, bearing two dodecyl ester chains, self-assemble into stable liposomes with consistent particle sizes (~140–200 nm) and sufficient zeta-potential (33–41 mV) for colloidal stability, as confirmed by DLS [1]. This application is exclusive to long-chain acetoacetate esters; short-chain analogs would yield water-soluble products incapable of bilayer formation, thus voiding the delivery system design.

High-Temperature Polymer Cross-Linking Agent and Hydrophobic Matrix Modifier

As a cross-linking agent, dodecyl acetoacetate can react via its active methylene groups with electrophilic polymer precursors at elevated temperatures (well above 200°C) without vaporization, a capability not feasible with ethyl acetoacetate (bp 180°C) or butyl acetoacetate (bp 214°C) [1]. The dodecyl chain also enhances compatibility with non-polar polymer backbones, reducing phase separation in hydrophobic coatings and films .

Hydrophobic Intermediate for Non-Aqueous Organic Synthesis of Long-Chain Derivatives

Where a synthetic route requires a β-ketoester intermediate with minimal water interference—such as in moisture-sensitive Grignard additions, transesterifications, or condensations—dodecyl acetoacetate's extremely low water solubility (1.734 mg/L) offers a process advantage over water-miscible ethyl acetoacetate [1]. Its use reduces competing hydrolysis side-reactions and simplifies purification by avoiding aqueous work-up emulsions.

Preparation of Aspartame-Type Dipeptide Sweetener Intermediates Using C8–C20 Acetoacetates

Patent EP 0143881 A2 specifically claims the use of C8–C20 alkyl acetoacetates, which includes dodecyl acetoacetate, for the preparation of L-alpha-aspartyl-L-phenylalanine alkyl ester (aspartame) intermediates via DANE salt formation [1]. The long alkyl chain improves the processability and crystallization of the protected dipeptide, an advantage not provided by lower-chain esters within the same patent scope.

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